![molecular formula C12H16ClN3O B1166886 [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine CAS No. 101970-41-6](/img/structure/B1166886.png)

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For example, 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, was synthesized and its molecular and crystal structure determined using X-ray diffractometer data, highlighting the intricate processes involved in the synthesis of such compounds (Bassi & Scordamaglia, 1977). Similarly, the synthesis of poly(amido-amine)s carrying primary amino groups as side substituents demonstrates the complexity and versatility of synthesizing nitrogen-containing compounds (Malgesini et al., 2003).

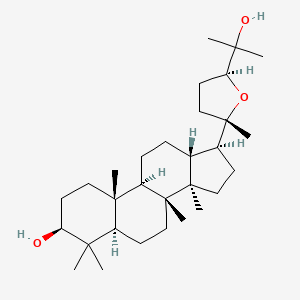

Molecular Structure Analysis

The molecular structure of compounds akin to “[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine” is pivotal for understanding their properties and interactions. For instance, the molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine provides insights into the conformation and spatial arrangement of similar molecules (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Chemical reactions involving related compounds highlight their reactivity and potential for further modification. The kinetics and mechanisms of reactions with alicyclic amines reveal the influence of structure on reactivity (Castro et al., 2001). Additionally, the synthesis and biological activity of related compounds provide a foundation for understanding the chemical properties and potential applications of “[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine” (Jiu-fu et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of chemical compounds. The study on 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine provides valuable data on these aspects (Bassi & Scordamaglia, 1977).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and compatibility with other compounds, is essential for the practical application of “[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine”. Research on the reactions of related compounds with amines and the synthesis of novel heterocyclic compounds derived from similar structures provides insights into these properties (Bekircan et al., 2015).

Scientific Research Applications

Dopamine Receptor Affinity

- The compound exhibits high affinity for dopamine D4 receptors. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a similar compound, demonstrated very high affinity for the dopamine D4 receptor, with significant selectivity over the D2 receptor. This suggests potential implications in neurological and psychiatric research (Perrone et al., 1998).

Solubility and Thermodynamic Analysis

- A study focusing on a novel derivative of the compound synthesized as a potent antimicrobial agent showed its solubility in various organic solvents. The solubility increased with certain solvents, and the distribution process was characterized as thermodynamically favorable and entropy-driven (Blokhina et al., 2021).

Reaction with Heterocyclic Amines

- In research exploring the reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines, the compound was produced through acylation with acetyl chloride. This highlights its role in synthetic chemistry and potential applications in the development of new chemical entities (Potkin et al., 2008).

Synthesis of Novel Antimicrobial Agents

- A study on the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons identified the compound's potential in the development of antimicrobial agents. The spectral data indicated its potential effectiveness compared to conventional medicines (Zaidi et al., 2021).

Inhibitory Effects on Enzymes

- Research on novel heterocyclic compounds derived from the compound showed inhibitory effects on lipase and α-glucosidase, indicating its potential for therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).

Nootropic Activity

- The compound has been evaluated for its nootropic activity, suggesting potential applications in cognitive enhancement or treatment of cognitive disorders (Valenta et al., 1994).

properties

IUPAC Name |

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(14)8-11(12)13/h2-3,8H,4-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRBZCHOUBZGSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine | |

CAS RN |

101970-41-6 |

Source

|

| Record name | 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101970-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.